![molecular formula C10H14O4 B2624675 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid CAS No. 2177267-53-5](/img/structure/B2624675.png)
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid, also known as OODA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. OODA is a spirocyclic compound that contains a carboxylic acid functional group, which makes it a versatile building block for the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid is not well understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, as well as the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation, such as carrageenan-induced paw edema.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid in lab experiments include its ease of synthesis, low cost, and versatility as a building block for the synthesis of complex organic molecules. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with in aqueous solutions, and its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid. One area of interest is the development of new drugs based on this compound and its derivatives. This compound has shown promise as a potential anti-inflammatory and anti-cancer agent, and further research is needed to explore its therapeutic potential. Another area of interest is the development of new materials based on this compound and its derivatives. This compound has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties, and further research is needed to explore the full potential of this compound in materials science. Finally, further research is needed to understand the mechanism of action of this compound and its derivatives, which could lead to the development of new drugs and materials with improved properties and efficacy.
Métodos De Síntesis
The synthesis of 8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid involves the reaction of cyclohexanone with malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through a series of steps, including the formation of a spirocyclic intermediate, which is then hydrolyzed to yield this compound. The synthesis of this compound is relatively straightforward and can be carried out on a large scale, making it an attractive compound for industrial applications.
Aplicaciones Científicas De Investigación
8-Oxo-1-oxaspiro[4.5]decane-2-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. This compound has also been used as a building block for the synthesis of various bioactive compounds, including natural products and pharmaceuticals. Additionally, this compound has been investigated for its potential applications in materials science, where it has been used as a precursor for the synthesis of functionalized polymers and materials with unique properties.
Propiedades
IUPAC Name |
8-oxo-1-oxaspiro[4.5]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-7-1-4-10(5-2-7)6-3-8(14-10)9(12)13/h8H,1-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEAWEQVACUTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)CC2)OC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

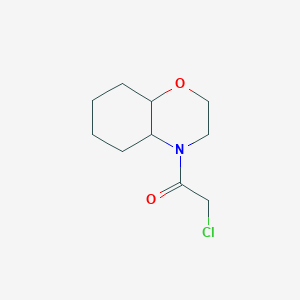

![2-chloro-6-fluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2624596.png)
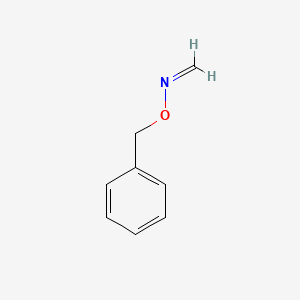
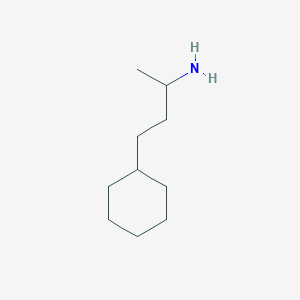
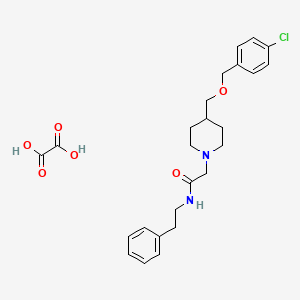
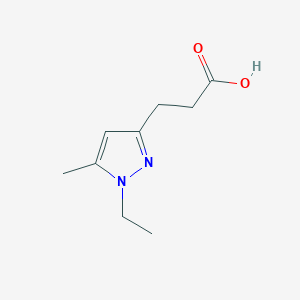
![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
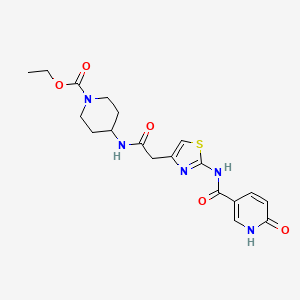

![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2624615.png)